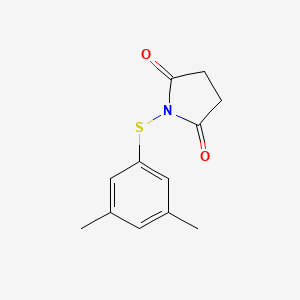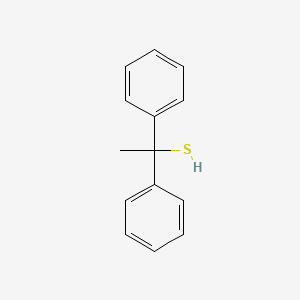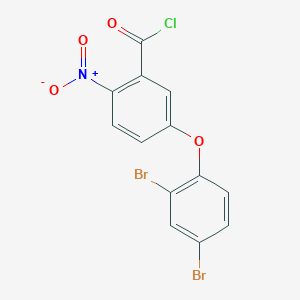
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile
概要
説明
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the isoquinoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
化学反応の分析
Types of Reactions
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms, possibly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, with a simpler structure.
Quinoline: A structurally related compound with different properties.
Benzonitrile: A simpler nitrile compound with different reactivity.
Uniqueness
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is unique due to its specific structure, which combines features of isoquinolines and benzonitriles. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C16H10N2O |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
3-(1-oxo-2H-isoquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-11-2-1-3-13(8-11)14-5-4-12-6-7-18-16(19)15(12)9-14/h1-9H,(H,18,19) |
InChIキー |
VHTMDXAZIWPZKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CNC3=O)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B8275898.png)





![Thieno[3,2-b]pyrrolizine](/img/structure/B8275937.png)


